5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-
5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-
Brand Name:
Vulcanchem
CAS No.:
130964-40-8
VCID:
VC20780477
InChI:
InChI=1S/C20H21N3O2S/c24-26(25,20-10-4-9-18-16-22-13-11-19(18)20)23-15-14-21-12-5-8-17-6-2-1-3-7-17/h1-11,13,16,21,23H,12,14-15H2
SMILES:
C1=CC=C(C=C1)C=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Molecular Formula:
C20H21N3O2S
Molecular Weight:
367.5 g/mol
5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-
CAS No.: 130964-40-8
Cat. No.: VC20780477
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130964-40-8 |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-[2-(3-phenylprop-2-enylamino)ethyl]isoquinoline-5-sulfonamide |
| Standard InChI | InChI=1S/C20H21N3O2S/c24-26(25,20-10-4-9-18-16-22-13-11-19(18)20)23-15-14-21-12-5-8-17-6-2-1-3-7-17/h1-11,13,16,21,23H,12,14-15H2 |
| Standard InChI Key | DHYYPPHQZMSVKX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator